molecular formula C11H14O5 B12558852 Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate CAS No. 143259-87-4

Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate

Cat. No.: B12558852
CAS No.: 143259-87-4
M. Wt: 226.23 g/mol
InChI Key: SMXDYYSRUCQBTR-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate is an organic compound known for its unique chemical structure and properties It is a derivative of benzoic acid, featuring hydroxyl groups and an isopropyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The isopropyl ether group can be introduced through a Williamson ether synthesis, where 3,4-dihydroxybenzoic acid is reacted with isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

  • Esterification of 3,4-dihydroxybenzoic acid with methanol.
  • Introduction of the isopropyl ether group via Williamson ether synthesis.
  • Purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism by which Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. The ester and ether groups may interact with enzymes and receptors, influencing biological pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydroxybenzoate: Lacks the isopropyl ether group, making it less hydrophobic.

    Methyl 3,4-dihydroxy-5-methoxybenzoate: Contains a methoxy group instead of an isopropyl ether group, affecting its reactivity and solubility.

    3,4-Dihydroxybenzoic acid: The parent compound without esterification, making it more acidic and less lipophilic.

Uniqueness

Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate is unique due to the combination of hydroxyl, ester, and isopropyl ether groups. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for diverse chemical reactions, making it valuable in various applications.

Properties

CAS No.

143259-87-4

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 3,4-dihydroxy-5-propan-2-yloxybenzoate

InChI

InChI=1S/C11H14O5/c1-6(2)16-9-5-7(11(14)15-3)4-8(12)10(9)13/h4-6,12-13H,1-3H3

InChI Key

SMXDYYSRUCQBTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1O)O)C(=O)OC

Origin of Product

United States

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